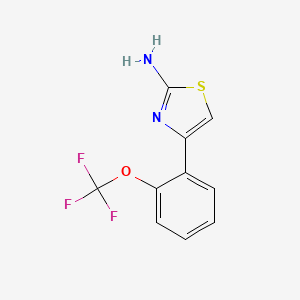

4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine" is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in material science. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The presence of the trifluoromethoxy group suggests potential for increased chemical stability and lipophilicity, which could be beneficial for certain applications.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, a one-pot, three-component reaction has been used to synthesize 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, which are structurally related to the compound . This method involves primary amines, aryl isothiocyanates, and a trifluoromethylated compound. Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related thiazole compound was determined by single-crystal X-ray diffraction, revealing details about the molecular geometry and intermolecular interactions . Such structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions. The papers provided detail the reactivity of thiazole compounds with different chemical reagents, leading to the synthesis of novel derivatives with potential biological activities . The presence of functional groups such as the trifluoromethoxy moiety could influence the reactivity and the types of reactions the compound can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing groups like trifluoromethyl can affect the compound's thermal stability, solubility, and electronic properties . The dielectric constants and thermal stability of polyimides derived from a related diamine monomer containing a thiazole ring were reported, indicating good material properties . These properties are essential for applications in material science and electronics.

Relevant Case Studies

Several case studies in the provided papers discuss the biological activities of thiazole derivatives. For instance, new thiazol-2-amine derivatives have been synthesized and evaluated for their antifungal and plant-growth-regulatory activities . Additionally, thiazole compounds have been assessed for their anticancer properties against various human cancer cell lines, with some showing higher efficacy than the reference drug doxorubicin . These studies highlight the potential of thiazole derivatives in pharmaceutical applications.

Applications De Recherche Scientifique

Material Science and Polymer Applications

Researchers have explored the synthesis and applications of various thiazole derivatives in material science, particularly in the development of polymers with unique properties. For instance, star-shaped single-polymer systems have been designed for simultaneous RGB emission, achieving saturated white electroluminescence and amplified spontaneous emission. These findings highlight the potential of thiazole derivatives in enhancing the performance of electroluminescent devices and other material science applications (Liu et al., 2016).

Corrosion Inhibition

Thiazole derivatives have been extensively studied for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies have shown that certain thiazole and thiadiazole derivatives are effective in preventing corrosion of iron. These studies provide insights into the molecular mechanisms underlying corrosion inhibition and the potential of thiazole derivatives in protective coatings and materials science (Kaya et al., 2016).

Organic Synthesis and Medicinal Chemistry

Thiazole derivatives are key intermediates in organic synthesis and have significant applications in medicinal chemistry. For example, hypervalent iodine-promoted regioselective oxidative C–H functionalization has been utilized to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, showcasing the utility of thiazole derivatives in synthesizing biologically potent compounds (Mariappan et al., 2016).

Electronic and Photonic Applications

The synthesis of aminothiazole derivatives has led to the development of materials with potential electronic and photonic applications. These compounds have been analyzed through X-ray crystallographic, spectroscopic, and computational studies, highlighting their potential in electronic devices due to their electronic and spectroscopic properties (Adeel et al., 2017).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 4-(2-(trifluoromethoxy)phenyl)thiazol-2-amine, have been found to exhibit a broad range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Thiazole derivatives have been reported to control a variety of cellular pathways . The downstream effects would depend on the specific targets and the nature of the interaction of this compound with these targets.

Result of Action

Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-[2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-17-9(14)15-7/h1-5H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQKMFVNNARWHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2549359.png)

![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)

![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)

![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)